4-(Methylsulfonyloxy)phenylboronic acid
Overview
Description
4-(Methylsulfonyloxy)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO5S. It is characterized by the presence of a boronic acid group (B(OH)2) attached to a benzene ring, which also bears a methylsulfonyloxy group (SO2CH3). This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecules .
Mechanism of Action
Target of Action
It is primarily used as a research tool, suggesting that its targets may vary depending on the specific research context.
Mode of Action
The exact mode of action of 4-(Methylsulfonyloxy)phenylboronic acid remains unclear. The strategic placement of the boronic acid group allows for directed metalation of aromatic compounds. This compound may play a role in the Suzuki-Miyaura cross-coupling reactions, a cornerstone of organic synthesis .
Biochemical Pathways
It is known to participate in suzuki-miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds between a boronic acid and a variety of organic halides .
Result of Action
Studies suggest it may play a role in inhibiting cancer cell growth.
Action Environment
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been tested for its hormone-sensitive lipase inhibitory properties . This compound interacts with various enzymes and proteins through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, resulting in long-term changes in cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively straightforward reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and a halide or pseudohalide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatic Compounds: From substitution reactions.
Scientific Research Applications
4-(Methylsulfonyloxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methylsulfonyloxy group.
4-(Methanesulfonyl)phenylboronic Acid: Contains a methanesulfonyl group instead of a methylsulfonyloxy group.
Uniqueness
Properties
IUPAC Name |
(4-methylsulfonyloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARLQIMSVDSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656892 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-04-0 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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